

Spectral Analysis of Ethyl 2-pyrrolidin-1ylpropanoate: A Comparative Guide

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Compound of Interest

Compound Name: Ethyl 2-pyrrolidin-1-ylpropanoate

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This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of **Ethyl 2-pyrrolidin-1-ylpropanoate**. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from structurally analogous molecules to provide a reliable prediction of the chemical shifts and coupling patterns. This information is valuable for researchers in chemical synthesis and drug development for the identification and characterization of this and related molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR data for **Ethyl 2-pyrrolidin-1-ylpropanoate** is summarized in the tables below. These predictions are based on established chemical shift principles and comparison with known spectra of similar structures, such as pyrrolidine derivatives and ethyl esters.

Table 1: Predicted ¹H NMR Spectral Data for **Ethyl 2-pyrrolidin-1-ylpropanoate** (in CDCl₃)



Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Н-а	~1.25	t	7.1	3H
H-b	~1.30	d	6.8	3H
H-c	~1.80	m	-	4H
H-d	~2.60	m	-	4H
Н-е	~3.30	q	6.8	1H
H-f	~4.15	q	7.1	2H

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 2-pyrrolidin-1-ylpropanoate (in CDCl₃)

Assignment	Chemical Shift (δ, ppm)
C-g	~14.2
C-h	~18.5
C-i	~23.5
C-j	~51.0
C-k	~60.5
C-I	~64.0
C-m	~174.0

Experimental Protocols

The following describes a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra, which would be suitable for **Ethyl 2-pyrrolidin-1-ylpropanoate**.

Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher would be employed.



Sample Preparation:

- Approximately 5-10 mg of Ethyl 2-pyrrolidin-1-ylpropanoate is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).
- A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
- Number of Scans: 16-32 scans are typically sufficient.
- Spectral Width: A spectral width of approximately 16 ppm is set.
- Acquisition Time: An acquisition time of at least 2 seconds is used to ensure good resolution.
- Relaxation Delay: A relaxation delay of 1-2 seconds is employed.

¹³C NMR Acquisition:

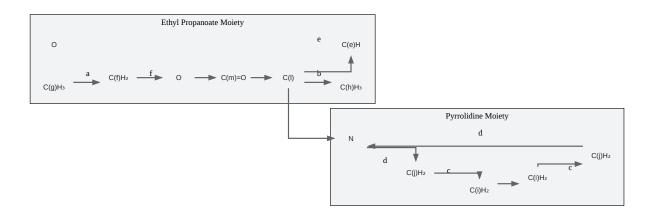
- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
- Spectral Width: A spectral width of approximately 220 ppm is set.
- Acquisition Time: An acquisition time of around 1 second is used.
- Relaxation Delay: A relaxation delay of 2 seconds is employed.

Molecular Structure and Spectral Assignment

The molecular structure of **Ethyl 2-pyrrolidin-1-ylpropanoate** with the assigned proton and carbon labels is depicted below. This visualization aids in understanding the origin of the



different signals in the NMR spectra.



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Molecular structure of Ethyl 2-pyrrolidin-1-ylpropanoate.

Comparative Analysis and Signal Assignment

The predicted spectral assignments are based on the following analysis of the molecular structure and comparison with related compounds:

- Ethyl Group (a, f, g, k): The ethyl group of the ester will give rise to a triplet (H-a, ~1.25 ppm) and a quartet (H-f, ~4.15 ppm), characteristic of an ethyl ester. The corresponding carbon signals are expected around 14.2 ppm (C-g) and 60.5 ppm (C-k).
- Propanoate Methyl Group (b, h): The methyl group attached to the chiral center (C-l) will appear as a doublet (H-b, ~1.30 ppm) due to coupling with the methine proton (H-e). The corresponding carbon (C-h) is predicted to be around 18.5 ppm.



- Methine Proton (e, I): The proton on the chiral carbon (H-e) is expected to be a quartet
 (~3.30 ppm) due to coupling with the adjacent methyl protons (H-b). This carbon (C-I) is
 significantly deshielded by the adjacent nitrogen and carbonyl group, with a predicted shift of
 ~64.0 ppm.
- Pyrrolidine Ring (c, d, i, j): The pyrrolidine ring protons will appear as multiplets in the region of 1.80 ppm (H-c, beta to nitrogen) and 2.60 ppm (H-d, alpha to nitrogen). The corresponding carbon signals are predicted at ~23.5 ppm (C-i) and ~51.0 ppm (C-j).
- Carbonyl Carbon (m): The ester carbonyl carbon (C-m) is expected to have the most downfield chemical shift, around 174.0 ppm.

This predicted spectral assignment provides a valuable baseline for the analysis of **Ethyl 2-pyrrolidin-1-ylpropanoate** and can be compared with experimentally obtained data for verification. The detailed experimental protocol and the structural diagram further aid in the comprehensive understanding of the NMR characteristics of this compound.

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